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Compound of Interest

Compound Name: eprinomectin B1b

Cat. No.: B3026163 Get Quote

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a broad-spectrum

endectocide utilized for the control of internal and external parasites in various animal species.

[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution,

metabolism, and excretion (ADME)—which varies significantly across species, formulations,

and routes of administration. This technical guide provides an in-depth overview of

eprinomectin's pharmacokinetics and metabolism in key animal models, presenting quantitative

data, experimental methodologies, and visual workflows for researchers and drug development

professionals.

Pharmacokinetic Profiles in Animal Models
The systemic availability and persistence of eprinomectin are highly dependent on the animal

species and the method of administration. Topical (pour-on) and subcutaneous injectable

formulations are the most common.

Cattle (Bovine)
Eprinomectin is widely used in cattle, including lactating dairy cows, primarily due to its

favorable milk excretion profile.

Topical Administration: Following a pour-on application, eprinomectin is slowly absorbed

through the skin, leading to prolonged plasma concentrations. The maximum plasma
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concentration (Cmax) is typically reached within 2 to 4 days.[2][3]

Subcutaneous Administration: Injectable formulations result in higher bioavailability compared

to topical application.[3] Studies show that a lower subcutaneous dose can achieve plasma

concentrations comparable to a higher topical dose. Fecal excretion is the primary elimination

route for both administration methods.

Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle

Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(days)

AUC
(ng·day/m
L)

T½ (days)
Referenc
e

Topical 0.5 43.76 2.02 239.07 -

Topical 0.5 - - 165 -

Subcutane

ous
0.2 47.15 1.33 240.50 2.96

Subcutane

ous
0.2 44.0 1.63 306.42 -

Subcutane

ous
1.0 ~36 1.79 - -

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

concentration-time curve; T½: Elimination half-life. Note that AUC values from different sources

may be reported in different units (e.g., ng·h/mL vs. ng·day/mL) and have been standardized

where possible.

Cats (Feline)
In cats, eprinomectin is typically administered topically, often in combination with other

parasiticides.

Topical vs. Intravenous Administration: Studies comparing topical and intravenous (IV) routes

show a topical bioavailability of approximately 31%. The terminal half-life after topical

application is significantly longer (around 114 hours) due to slow, continuous absorption from
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the skin (a "flip-flop" kinetic model), whereas the elimination half-life after IV administration is

much shorter (around 23 hours).

Table 2: Pharmacokinetic Parameters of Eprinomectin in Cats

Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng·h/m
L)

T½
(hours)

Bioavail
ability
(%)

Referen
ce

Topical 0.5 20 24 2100 114 31%

Intraveno

us
0.4 503

0.08 (5

min)
5160 23 100%

Topical

(NexGar

d®

Combo)

0.5 23.6 35

3744

(156

ng·day/m

L)

129.6

(5.4

days)

-

Sheep (Ovine) & Goats (Caprine)
The pharmacokinetic profile of eprinomectin in small ruminants differs from that in cattle.

Sheep: Subcutaneous administration in lactating sheep at a dose of 0.2 mg/kg resulted in a

Cmax of 24.44 ng/mL at 2 days post-administration, with a long mean residence time.

Goats: The systemic availability of eprinomectin in goats after pour-on administration is

significantly lower than in cattle. A 0.5 mg/kg topical dose yielded a Cmax of only 5.60 ng/mL.

Studies have also explored the oral administration of the topical formulation in goats, which

showed dose-dependent increases in plasma concentrations.

Table 3: Pharmacokinetic Parameters of Eprinomectin in Sheep and Goats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(days)

AUC
(ng·day/
mL)

T½
(days)

Referen
ce

Sheep
Subcutan

eous
0.2 24.44 2.0 178.42 16.19

Goat Pour-on 0.5 5.60 2.55 72.31 -

Goat Pour-on 1.0 5.93 1-2 37.1 5.11

Goat
Oral (of

topical)
0.5 - - 17.62 -

Goat
Oral (of

topical)
1.0 - - 45.32 -

Distribution, Metabolism, and Excretion (ADME)
Distribution and Tissue Residues
Eprinomectin is widely distributed in the body, a characteristic facilitated by its lipophilic nature.

It exhibits high plasma protein binding (>99%) in species like cats.

Tissue residue studies in cattle following subcutaneous administration have shown that the

highest concentrations of eprinomectin are found in the liver, identifying it as a key target tissue

for residue monitoring. Muscle tissue consistently shows the lowest residue concentrations.

Metabolism
Across all studied animal models, eprinomectin undergoes very limited metabolism. In vitro

studies using cat liver microsomes have demonstrated that the drug is metabolically stable.

The parent compound, specifically the eprinomectin B1a component, is the major residue

found in plasma, tissues, and excreta. While minor metabolites have been identified in bovine

feces, they represent a small fraction of the total residues.
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Systemic Circulation

Excretion Pathways

Eprinomectin
(Parent Drug)

Minimal Hepatic
Metabolism<10%

Excretion>90%
(Unchanged)

Feces

Urine

Milk

Primary Route

Minor Route

Minor Route
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Animal Phase

Laboratory Phase

Data Analysis Phase

1. Animal Selection
(Species, Breed, Health Status)

2. Acclimation Period

3. Drug Administration
(Topical/SC/IV, Known Dose)

4. Sample Collection
(Blood, Milk, Tissues, etc.)

(Timed Intervals)

5. Sample Processing
(Plasma Separation, Homogenization)

6. Analyte Extraction
(Solid-Phase Extraction)

7. Derivatization
(Formation of Fluorophore)

8. HPLC-FL Analysis

9. Concentration Quantification
(Calibration Curve)

10. Pharmacokinetic Modeling
(Non-compartmental analysis)

11. Parameter Reporting
(Cmax, Tmax, AUC, T½)
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Administration
(Topical / Subcutaneous)

Absorption
(Dermis / Subcutis)

Distribution
(Systemic Circulation)

Slow & Prolonged (Topical)
Faster & Higher (SC)

Peripheral Tissues
(Fat, Liver, Muscle)

Reversible Binding
(High Protein Binding)

Elimination

Feces (Major) Milk & Urine (Minor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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